molecular formula C5H11ClF3NO B2667775 (2S)-1-(Trifluoromethoxy)butan-2-amine;hydrochloride CAS No. 2305202-82-6

(2S)-1-(Trifluoromethoxy)butan-2-amine;hydrochloride

Cat. No.: B2667775
CAS No.: 2305202-82-6
M. Wt: 193.59
InChI Key: NLOODZLEUWPYDA-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-(Trifluoromethoxy)butan-2-amine;hydrochloride is a useful research compound. Its molecular formula is C5H11ClF3NO and its molecular weight is 193.59. The purity is usually 95%.
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Scientific Research Applications

Chemosensitive Chlorophyll Derivatives

Research has shown that chlorophyll derivatives, specifically methyl 3-trifluoroacetyl-131-deoxo-pyropheophorbide-a and its derivatives, can react with amines to detect primary amines selectively. This property is utilized for optical detection in solutions, indicating potential applications in sensor technology and chemical analysis (Tamiaki et al., 2013).

Advanced Polymerization Techniques

Tris(2-aminoethyl)amine (TREN) has been used to catalyze Single Electron Transfer Living Radical Polymerization (SET-LRP) of acrylates in water-organic solvent mixtures. This process is noted for its efficiency and economy, suggesting the potential for creating polymers with specific properties for various technological applications (Moreno et al., 2017).

Drug Delivery Systems

Chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine have shown pH- and thermo-responsive swelling behavior and controlled drug release capabilities. This research highlights the use of these hydrogels in targeted drug delivery systems and improving bioavailability (Karimi et al., 2018).

Chemical Synthesis and Modification

The reaction of 1,1,2-trifluoro-2-hexafluoro-2′-(heptafluoropropoxy)-propoxyethylene with amines showcases the versatility of fluorochemicals in creating a wide range of products, including amides and ethers. This research demonstrates the compound's role in synthetic chemistry, especially in developing new materials with specific fluorous properties (Furin et al., 2000).

Chemical Protective Groups

The development of new protective groups for amines, such as the 2-(1,3-Dioxan-2-yl)ethylsulfonyl group, has implications for the synthesis of complex organic molecules. Such protective groups allow for selective reactions and are crucial in pharmaceutical synthesis and materials science (Sakamoto et al., 2006).

Properties

IUPAC Name

(2S)-1-(trifluoromethoxy)butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3NO.ClH/c1-2-4(9)3-10-5(6,7)8;/h4H,2-3,9H2,1H3;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOODZLEUWPYDA-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](COC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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